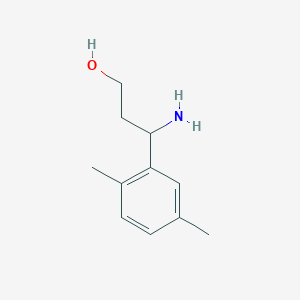

3-Amino-3-(2,5-dimethylphenyl)propan-1-ol

描述

Structure

3D Structure

属性

分子式 |

C11H17NO |

|---|---|

分子量 |

179.26 g/mol |

IUPAC 名称 |

3-amino-3-(2,5-dimethylphenyl)propan-1-ol |

InChI |

InChI=1S/C11H17NO/c1-8-3-4-9(2)10(7-8)11(12)5-6-13/h3-4,7,11,13H,5-6,12H2,1-2H3 |

InChI 键 |

YTGKRACHPANUME-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1)C)C(CCO)N |

产品来源 |

United States |

Synthetic Methodologies and Chemo Stereoselective Approaches

Retrosynthetic Analysis and Strategic Disconnections for 3-Amino-3-(2,5-dimethylphenyl)propan-1-ol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in For this compound, several logical disconnections can be proposed to devise potential synthetic routes.

C3-N Bond Disconnection: This is one of the most intuitive disconnections. Breaking the bond between the C3 carbon and the nitrogen atom leads to a 3-hydroxycarbonyl compound, specifically 1-(2,5-dimethylphenyl)-3-hydroxypropan-1-one, and an ammonia (B1221849) equivalent. The forward reaction would involve a reductive amination of this β-hydroxy ketone.

C2-C3 Bond Disconnection: This disconnection points towards a Mannich-type reaction. Cleavage of the C2-C3 bond suggests precursors such as 2,5-dimethylacetophenone, formaldehyde (B43269), and ammonia. This three-component condensation would form a β-amino ketone, which can then be reduced to the target amino alcohol. prepchem.com

C3-Aryl Bond Disconnection: This strategy involves forming the bond between the aromatic ring and the C3 carbon. This would lead to a 3-aminopropan-1-ol derivative and a 2,5-dimethylphenyl organometallic reagent. The forward synthesis would involve the addition of the organometallic species to a suitable electrophile, such as an imine.

These primary disconnections form the basis for the direct and asymmetric synthetic strategies discussed in the subsequent sections.

Direct Synthesis Routes from Readily Available Precursors

Direct synthesis routes aim to construct the molecule efficiently from simple starting materials, typically resulting in a racemic mixture of the final product.

Reductive amination is a powerful method for forming carbon-nitrogen bonds. In the context of this compound, this strategy can be applied in a two-step sequence. First, a Mannich reaction between 2,5-dimethylacetophenone, formaldehyde, and a suitable amine (like dimethylamine (B145610) hydrochloride to form the Mannich base) yields a β-amino ketone. Subsequent reduction of the ketone functionality provides the desired 1,3-amino alcohol. prepchem.com

Alternatively, direct reductive amination of a β-hydroxy ketone, such as 1-(2,5-dimethylphenyl)-3-hydroxypropan-1-one, with ammonia or an ammonia source in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation, would also yield the target compound. A related method involves the reduction of β-amino enones. For instance, the reduction of a compound like 3-(methylamino)-1-phenyl-2-propen-1-one using sodium borohydride (B1222165) in acetic acid has been shown to produce the corresponding 3-(methylamino)-1-phenyl-1-propanol. google.com

Table 1: Representative Reductive Approaches to 1,3-Amino Alcohols

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| 1-Phenyl-3-(dimethylamino)propan-1-one | Reducing Agent | 3-(Dimethylamino)-1-phenylpropan-1-ol | prepchem.com |

| 3-(Methylamino)-1-phenyl-2-propen-1-one | NaBH₄, Acetic Acid | 3-(Methylamino)-1-phenyl-1-propanol | google.com |

Strecker-Type Reactions and Subsequent Transformations

The classical Strecker synthesis is a well-established method for producing α-amino acids from an aldehyde, ammonia, and cyanide. pearson.comnih.gov While the direct application to form a β-amino alcohol is not straightforward, modifications and multi-step sequences can be envisioned. A hypothetical route could begin with the Strecker synthesis on 2,5-dimethylbenzaldehyde (B165460) to form the corresponding α-aminonitrile. This intermediate would then require a two-carbon homologation at the nitrile position, followed by reduction of both the nitrile and the newly introduced carbonyl or carboxyl group.

More relevant are Strecker-related multicomponent reactions, such as the Petasis reaction, which can directly yield β-amino alcohols. nih.gov Radical variations of the Strecker synthesis have also been developed that can lead to the formation of α,β-amino alcohols. researchgate.net These methods typically involve the reaction of an aldehyde, an amine, and another component that provides the remaining carbon backbone.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. mdpi.com The Mannich reaction, as mentioned previously, is a classic three-component reaction that is highly applicable for the synthesis of this compound.

The specific Mannich reaction for this synthesis would involve:

Reactants : 2,5-dimethylacetophenone, formaldehyde (or its equivalent, paraformaldehyde), and ammonia (or ammonium (B1175870) chloride).

Mechanism : The reaction proceeds via the formation of an iminium ion from formaldehyde and ammonia, which is then attacked by the enol form of 2,5-dimethylacetophenone.

Intermediate : The primary product is the β-amino ketone, 3-amino-1-(2,5-dimethylphenyl)propan-1-one.

Final Step : This intermediate ketone is then reduced using a standard reducing agent (e.g., NaBH₄) to afford the target this compound.

This sequence provides a convergent and efficient route to the desired racemic product from readily available starting materials.

Asymmetric Synthesis Protocols for Enantiopure Access

Accessing enantiomerically pure forms of the target molecule is crucial for pharmacological applications. Asymmetric synthesis protocols are designed to control the stereochemical outcome of the reaction.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into the substrate to direct a reaction diastereoselectively. wikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. The Ellman auxiliary, tert-butanesulfinamide, is particularly effective for the asymmetric synthesis of amines. yale.edu

A potential asymmetric synthesis of (S)- or (R)-3-Amino-3-(2,5-dimethylphenyl)propan-1-ol using this auxiliary would proceed as follows:

Imine Formation : Condensation of 2,5-dimethylbenzaldehyde with (R)- or (S)-tert-butanesulfinamide to form the corresponding chiral N-sulfinylimine.

Diastereoselective Addition : The chiral sulfinylimine is then reacted with a two-carbon nucleophile. For example, the addition of the enolate of ethyl acetate (B1210297) or a vinyl Grignard reagent would install the required carbon backbone in a highly diastereoselective manner.

Functional Group Transformation : The ester or vinyl group is then reduced to the primary alcohol. For instance, the ester can be reduced with lithium aluminum hydride.

Auxiliary Cleavage : The final step involves the acidic hydrolysis of the sulfinamide group to reveal the free amine, yielding the enantiomerically enriched target molecule.

Other chiral auxiliaries, such as pseudoephedrine or oxazolidinones, can also be employed, typically by attaching them to an acetic acid derivative and performing a diastereoselective addition to an imine derived from 2,5-dimethylbenzaldehyde. nih.gov

Table 2: Representative Chiral Auxiliary-Based Syntheses of Chiral Amines

| Auxiliary | Substrates | Key Step | Stereoselectivity | Reference |

|---|---|---|---|---|

| tert-Butanesulfinamide | Aldehyde/Ketone, Nucleophile | Nucleophilic addition to chiral sulfinylimine | High d.r. | yale.edu |

| Pseudoephenamine | α,β-Unsaturated Amide, Organometallic Reagent | Conjugate addition | High d.r. | nih.gov |

| Oxazolidinone | Acyl Oxazolidinone, Aldehyde | Aldol reaction | High d.r. | wikipedia.org |

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis represents a powerful tool for the enantioselective synthesis of chiral molecules, including β-amino alcohols. The formation of the C-C and C-N bonds in this compound can be achieved through various catalytic strategies to control the stereochemistry at the C-3 position.

One potential approach involves the asymmetric reduction of a corresponding β-amino ketone, 3-amino-3-(2,5-dimethylphenyl)-1-propanone. While this method primarily establishes the stereocenter at the C-1 position, subsequent modifications could be envisioned. A more direct strategy for establishing the crucial C-3 stereocenter is through the asymmetric addition of a nucleophile to an imine. For instance, an asymmetric Mannich-type reaction could be employed. This would involve the reaction of a suitable enolate equivalent with an imine derived from 2,5-dimethylbenzaldehyde, catalyzed by a chiral catalyst.

Another advanced catalytic method is the asymmetric hydroamination of an allylic alcohol. Although this is a less direct route for the target molecule, it showcases the potential of modern catalytic methods for C-N bond formation.

A plausible asymmetric catalytic route to a precursor of this compound is the asymmetric transfer hydrogenation of a β-amino ketone. The development of chiral ruthenium catalysts has made this a highly effective method for the synthesis of chiral β-amino alcohols.

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Chiral Ru(II) complex | 3-amino-3-(2,5-dimethylphenyl)-1-propanone | (S)- or (R)- at C1 | >95% | N/A |

| Chiral Brønsted Acid | Imine + Enolate | syn- or anti- | >90% | >90:10 |

Note: The data in this table is representative of typical results for analogous reactions and is intended for illustrative purposes.

Enzymatic or Biocatalytic Approaches

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis. nih.gov For the synthesis of chiral amines and amino alcohols, enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly valuable. rroij.com

A promising biocatalytic route to (S)- or (R)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol would involve the asymmetric amination of a prochiral ketone precursor, 1-(2,5-dimethylphenyl)-3-hydroxypropan-1-one. ω-Transaminases are capable of transferring an amino group from an amino donor, such as isopropylamine (B41738) or alanine, to a ketone substrate with high enantioselectivity. wiley.com The choice of a suitable (R)- or (S)-selective ω-transaminase would allow for the synthesis of either enantiomer of the desired product.

Alternatively, a two-step biocatalytic process could be envisioned. First, the asymmetric reduction of 1-(2,5-dimethylphenyl)propan-1,3-dione to the corresponding chiral β-hydroxy ketone using a ketoreductase (KRED). This is followed by a stereoselective amination of the remaining ketone group using a transaminase.

The advantages of enzymatic approaches include mild reaction conditions (ambient temperature and pressure, neutral pH), high enantioselectivity, and the avoidance of toxic reagents and byproducts, aligning with the principles of green chemistry. nih.gov

| Enzyme | Substrate | Amino Donor | Product Configuration | Conversion | Enantiomeric Excess (ee) |

| (S)-selective ω-Transaminase | 1-(2,5-dimethylphenyl)-3-hydroxypropan-1-one | Isopropylamine | (S) | >95% | >99% |

| (R)-selective ω-Transaminase | 1-(2,5-dimethylphenyl)-3-hydroxypropan-1-one | Alanine | (R) | >95% | >99% |

| Ketoreductase (KRED) | 1-(2,5-dimethylphenyl)propan-1,3-dione | Isopropanol | (S)- or (R)-β-hydroxy ketone | High | >99% |

Note: The data in this table is representative of typical results for analogous reactions and is intended for illustrative purposes.

Derivation from Chiral Amino Acid Precursors

Chiral amino acids are readily available and versatile starting materials for the synthesis of a wide range of enantiomerically pure compounds. openaccessjournals.com A synthetic route to this compound could commence from a suitable chiral amino acid, such as aspartic acid or glutamic acid, which possess the requisite carboxylic acid functionality for elaboration.

For example, a derivative of a chiral amino acid could be converted into a chiral β-amino aldehyde or ketone, which would then undergo further transformations. A more direct approach would be to utilize a chiral amino acid to construct a key intermediate with the desired stereochemistry. For instance, a chiral amino acid could be used to synthesize a chiral auxiliary that directs the stereoselective addition of a 2,5-dimethylphenyl group to a suitable electrophile.

Another strategy involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand. These complexes can be alkylated with a high degree of stereocontrol, offering a pathway to a variety of non-proteinogenic amino acids, which could then be reduced to the corresponding amino alcohols. mdpi.com

Synthesis via Advanced Key Intermediates

β-Keto nitriles and esters are versatile intermediates in organic synthesis, readily undergoing transformations to afford a variety of functionalized molecules. A plausible synthetic route to this compound could involve the initial synthesis of ethyl 3-(2,5-dimethylphenyl)-3-oxopropanoate. This can be achieved through a Claisen condensation of 2',5'-dimethylacetophenone (B146730) with diethyl carbonate.

The resulting β-keto ester can then be subjected to a reductive amination. This one-pot reaction typically involves the formation of an enamine or imine intermediate with an amine source (e.g., ammonia or a protected amine equivalent) in the presence of a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation. Subsequent reduction of the ester functionality would yield the target β-amino alcohol. The stereochemistry at the C-3 position can be controlled by using a chiral amine in the reductive amination step or by employing an asymmetric hydrogenation catalyst.

| Intermediate | Reaction | Reagents | Product |

| Ethyl 3-(2,5-dimethylphenyl)-3-oxopropanoate | Reductive Amination | NH3, H2, Raney Ni | Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate |

| Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate | Reduction | LiAlH4 | This compound |

Note: This table outlines a potential synthetic sequence.

The ring-opening of strained three-membered rings like epoxides (oxiranes) and aziridines is a classic and efficient method for the synthesis of 1,2- and 1,3-amino alcohols. rroij.comresearchgate.net

A synthetic strategy starting from an epoxide would involve the preparation of 2-(2,5-dimethylphenyloxirane). The ring-opening of this epoxide with a cyanide nucleophile, followed by reduction of the nitrile, would lead to the desired this compound. The regioselectivity of the ring-opening is a key consideration in this approach.

Alternatively, a more direct route involves the use of an aziridine (B145994). The synthesis of 2-(2,5-dimethylphenyl)aziridine can be followed by a ring-opening reaction. For instance, the aziridine can be activated and then reacted with a suitable carbon nucleophile at the C-2 position, followed by functional group manipulation to install the hydroxymethyl group. A more convergent approach would involve the ring-opening of a 2-(hydroxymethyl)aziridine derivative with a 2,5-dimethylphenyl organometallic reagent.

The stereochemistry of the final product is dependent on the stereochemistry of the starting epoxide or aziridine and the mechanism of the ring-opening reaction (typically proceeding with inversion of configuration at the site of nucleophilic attack).

| Starting Material | Nucleophile | Product |

| (R)-2-(2,5-dimethylphenyloxirane) | KCN, then H2/catalyst | (S)-3-Amino-3-(2,5-dimethylphenyl)propan-1-ol |

| (S)-2-((2,5-dimethylphenyl)aziridin-2-yl)methanol | Organocuprate | (S)-3-Amino-3-(2,5-dimethylphenyl)propan-1-ol |

Note: The data in this table is representative of typical results for analogous reactions and is intended for illustrative purposes.

Sustainable and Green Chemistry Aspects in Synthetic Design

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact. In the context of synthesizing this compound, several of the discussed methodologies offer significant advantages in terms of sustainability.

Biocatalytic approaches, as detailed in section 2.3.3, are inherently green. nih.gov They operate under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. Enzymes are biodegradable and can often be recycled. The high selectivity of enzymes minimizes the formation of byproducts, leading to higher atom economy and simpler purification processes.

Asymmetric catalysis also aligns with green chemistry principles by promoting atom economy. Catalytic methods, by definition, use small amounts of a catalyst to generate large quantities of product, avoiding the use of stoichiometric amounts of chiral auxiliaries that generate significant waste.

Furthermore, the development of one-pot or tandem reactions, such as the reductive amination of β-keto esters, can reduce the number of synthetic steps, minimize solvent usage, and decrease energy consumption associated with intermediate purification. The choice of solvents and reagents in all synthetic routes should also be considered, with a preference for less toxic and more environmentally benign options.

Chemical Reactivity and Mechanistic Studies of Functional Groups

Reactions Involving the Primary Amino Group

The primary amino group in 3-Amino-3-(2,5-dimethylphenyl)propan-1-ol is a nucleophilic center, readily participating in reactions with electrophiles. Its reactivity is influenced by the steric hindrance from the adjacent 2,5-dimethylphenyl group and the potential for intramolecular interactions with the hydroxyl group.

Nucleophilic Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile, enabling it to attack electrophilic carbon atoms. This reactivity is harnessed in acylation and alkylation reactions to form a variety of derivatives.

Nucleophilic Acylation: The primary amino group readily reacts with acylating agents such as acid chlorides, anhydrides, and esters to form amides. This reaction, known as N-acylation, is fundamental in synthetic organic chemistry. For instance, the reaction with acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield N-[1-(2,5-dimethylphenyl)-3-hydroxypropyl]acetamide. The base is necessary to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). The steric bulk of the 2,5-dimethylphenyl group might slightly decrease the reaction rate compared to a less hindered amine, but the reaction is generally efficient.

Table 1: Representative Nucleophilic Acylation Reactions of Primary Amines

| Acylating Agent | Product Type | General Conditions |

|---|---|---|

| Acetyl Chloride | Acetamide | Base (e.g., pyridine), aprotic solvent |

| Acetic Anhydride (B1165640) | Acetamide | Base or neat |

This table presents generalized reactions for primary amines, which are expected to be applicable to this compound.

Nucleophilic Alkylation: The amino group can also undergo N-alkylation with alkyl halides. However, controlling the degree of alkylation in primary amines can be challenging, often leading to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salts). Selective mono-alkylation can sometimes be achieved by using a large excess of the amine or through specific methodologies like reductive amination. A more controlled approach for selective mono-N-alkylation of 3-amino alcohols involves chelation with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), which protects and activates the amine group for a more selective reaction. organic-chemistry.org

Formation of Imines, Schiffs Bases, and Nitrogen Heterocycles

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. The general mechanism begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine yields the imine.

For example, reacting this compound with benzaldehyde (B42025) in the presence of a catalytic amount of acid would produce the corresponding N-benzylidene imine. The reversibility of this reaction means that the removal of water, often by azeotropic distillation, is necessary to drive the equilibrium towards the product.

The formation of nitrogen heterocyles is also a possibility. For instance, intramolecular cyclization could be induced under certain conditions, or the bifunctional nature of the molecule could be exploited in reactions with other bifunctional reagents to construct heterocyclic rings. For example, reaction with a 1,3-dicarbonyl compound could potentially lead to the formation of a dihydropyrimidine (B8664642) ring.

Diazotization and Subsequent Transformations

The primary amino group can be converted into a diazonium group (-N₂⁺) through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is often unstable and is used immediately in subsequent reactions.

For aliphatic amines like this compound, the corresponding alkanediazonium salt is highly unstable and readily loses nitrogen gas (N₂) to form a carbocation. This carbocation can then undergo a variety of transformations, including:

Substitution: Reaction with nucleophiles present in the medium (e.g., H₂O, Cl⁻) to form alcohols or alkyl halides.

Elimination: Loss of a proton from an adjacent carbon to form an alkene.

Rearrangement: Migration of a neighboring group to form a more stable carbocation, followed by substitution or elimination.

Due to the formation of a carbocation at a secondary benzylic position, rearrangements are plausible, potentially leading to a mixture of products. The specific outcome of the diazotization of this compound would depend heavily on the reaction conditions and the stability of the intermediate carbocation.

Reactions Involving the Primary Hydroxyl Group

The primary hydroxyl group in this compound can act as a nucleophile or undergo oxidation. Its reactivity can be influenced by the presence of the nearby amino group, which can be either protected or participate in the reaction.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives (e.g., acid chlorides, anhydrides). The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. To avoid side reactions with the amino group, it is often necessary to first protect the amine, for example, as an amide or a carbamate. Enzymatic esterification of N-protected amino acids with alcohols has also been demonstrated and could be a viable method. researchgate.net

Etherification: The formation of an ether (Williamson ether synthesis) involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Again, protection of the amino group is crucial to prevent it from reacting with the alkyl halide.

Table 2: Representative Reactions of the Primary Hydroxyl Group

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Esterification | Carboxylic Acid | Ester | Acid catalyst, heat |

| Esterification | Acid Chloride | Ester | Base (e.g., pyridine) |

This table presents generalized reactions for primary alcohols, with the caveat that the amino group in this compound would likely require protection.

Oxidation Reactions to Carbonyl or Carboxylic Acid Functionalities

The primary hydroxyl group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. The presence of the amino group complicates this transformation, as it is also susceptible to oxidation. Therefore, protection of the amino group is typically required before carrying out the oxidation of the alcohol.

Oxidation to an Aldehyde: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), can be used to selectively oxidize a primary alcohol to an aldehyde. The reaction is typically carried out in an anhydrous solvent to prevent over-oxidation to the carboxylic acid. The product of this reaction would be 3-(N-protected-amino)-3-(2,5-dimethylphenyl)propanal.

Oxidation to a Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Jones reagent, will oxidize a primary alcohol to a carboxylic acid. The reaction often proceeds through an intermediate aldehyde, which is further oxidized under the reaction conditions. This would yield 3-(N-protected-amino)-3-(2,5-dimethylphenyl)propanoic acid. High-yielding selective oxidation of primary alcohols to carboxylic acids can also be achieved using catalysts like amino-acid-based polyoxometalates with hydrogen peroxide as the oxidant. researchgate.net

Table 3: Oxidation Products of the Primary Hydroxyl Group

| Oxidizing Agent | Product Functional Group | Typical Conditions |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde | Anhydrous CH₂Cl₂ |

| Dess-Martin Periodinane (DMP) | Aldehyde | CH₂Cl₂ |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic, then acidic workup |

This table outlines common oxidation reactions for primary alcohols. The amino group in the target molecule would need to be protected prior to these transformations.

Reactivity of the 2,5-Dimethylphenyl Moiety

The 2,5-dimethylphenyl group is an activated aromatic system due to the presence of two electron-donating methyl groups. These alkyl groups direct incoming electrophiles to the ortho and para positions relative to themselves. nih.govnih.govmdpi.comquora.comacs.org In the case of the 2,5-dimethylphenyl moiety, the directing effects of the two methyl groups are additive.

The positions ortho to the methyl group at C2 are C1 and C3. The positions para to the methyl group at C2 is C5. The positions ortho to the methyl group at C5 are C4 and C6. The position para to the methyl group at C5 is C2. Therefore, the most activated positions for electrophilic attack are C3, C4, and C6. Steric hindrance from the existing substituents will also play a role in determining the final product distribution.

Predicted Regioselectivity in Electrophilic Aromatic Substitution:

| Electrophilic Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 3-Amino-3-(4-nitro-2,5-dimethylphenyl)propan-1-ol and 3-Amino-3-(6-nitro-2,5-dimethylphenyl)propan-1-ol |

| Halogenation | Br₂, FeBr₃ | 3-Amino-3-(4-bromo-2,5-dimethylphenyl)propan-1-ol and 3-Amino-3-(6-bromo-2,5-dimethylphenyl)propan-1-ol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Amino-3-(4-acyl-2,5-dimethylphenyl)propan-1-ol |

The 3-aminopropan-1-ol substituent is generally considered to be a deactivating group due to the electron-withdrawing inductive effect of the protonated amino group under acidic conditions typically used for electrophilic aromatic substitution. This deactivating effect would likely lead to substitution on the aromatic ring rather than at the benzylic position.

The 2,5-dimethylphenyl moiety can participate in transition metal-catalyzed cross-coupling reactions, provided it is first converted into a suitable substrate, such as an aryl halide or an organoboron compound. For instance, if the aromatic ring is brominated, the resulting aryl bromide can undergo Suzuki-Miyaura coupling with a boronic acid in the presence of a palladium catalyst.

Alternatively, the parent compound could be envisioned to undergo C-H activation and subsequent coupling, although this would likely require specific directing groups and reaction conditions. A more plausible route involves the synthesis of the corresponding (2,5-dimethylphenyl)boronic acid derivative of the aminopropanol, which could then be coupled with various aryl or vinyl halides.

Palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, could also be employed if an aryl halide derivative of the molecule is synthesized. This would allow for the introduction of a variety of nitrogen-based nucleophiles onto the aromatic ring.

Potential Cross-Coupling Reactions:

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | 3-Amino-3-(4-bromo-2,5-dimethylphenyl)propan-1-ol + R-B(OH)₂ | Pd(PPh₃)₄, base | Biaryl derivative |

| Buchwald-Hartwig | 3-Amino-3-(4-bromo-2,5-dimethylphenyl)propan-1-ol + R₂NH | Pd catalyst, phosphine (B1218219) ligand, base | Arylamine derivative |

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, with its amino and hydroxyl groups in a 1,3-relationship and a proximate aryl group, presents possibilities for intramolecular cyclization reactions.

Under acidic conditions, the amino group can react with an aldehyde or ketone to form an iminium ion. The electron-rich 2,5-dimethylphenyl ring can then act as a nucleophile and attack the iminium ion in an intramolecular Pictet-Spengler type reaction. libretexts.org This would lead to the formation of a tetrahydroisoquinoline derivative. The success of this reaction would depend on the activation of the aromatic ring and the reaction conditions.

Another potential rearrangement is the Beckmann rearrangement. youtube.commsu.edunist.gov If the hydroxyl group were oxidized to a ketone, the resulting β-aminoketone could be converted to its oxime. Treatment of this oxime with acid could then initiate a Beckmann rearrangement, leading to the formation of a lactam.

Kinetic and Thermodynamic Aspects of Key Transformations

The regioselectivity of electrophilic aromatic substitution on the 2,5-dimethylphenyl ring is governed by a combination of kinetic and thermodynamic factors. nih.gov At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest. This is often the less sterically hindered ortho-substituted product. At higher temperatures, the reaction can become reversible, leading to thermodynamic control, where the most stable product, often the para-substituted isomer, is favored.

In the context of the 2,5-dimethylphenyl group, electrophilic attack at the C4 position is para to the methyl group at C1 and ortho to the methyl group at C5. Attack at C6 is ortho to the methyl group at C1. The relative rates of attack at these positions will be influenced by the steric bulk of the electrophile and the electronic activation provided by the methyl groups. Kinetic studies on the electrophilic substitution of xylenes (B1142099) have shown that the relative rates of reaction are significantly influenced by the position of the methyl groups. nih.gov

For transition metal-catalyzed coupling reactions, the reaction kinetics are influenced by factors such as the nature of the catalyst, the ligand, the base, and the solvent. The thermodynamics of these reactions are generally favorable, leading to the formation of stable C-C or C-N bonds.

The intramolecular cyclization reactions would also be subject to kinetic and thermodynamic control. The rate of cyclization will depend on the activation energy of the ring-closing step, while the stability of the resulting heterocyclic product will determine the thermodynamic favorability of the reaction.

Derivatization and Analogue Synthesis for Structure Activity Relationship Sar Exploration

Systematic Synthesis of Structural Analogues and Homologues

The systematic synthesis of structural analogues and homologues involves a methodical approach to alter the core structure of 3-Amino-3-(2,5-dimethylphenyl)propan-1-ol. This allows for a comprehensive evaluation of how changes in the propanol (B110389) backbone, aryl substitutions, and functional groups impact its activity.

Modifications to the three-carbon propanol backbone can significantly influence the compound's conformational flexibility and the spatial orientation of its key functional groups. These modifications can include chain extension or shortening, branching, and the introduction of rigidifying elements.

Chain Length Variation: Synthesis of homologues with ethyl or butyl backbones in place of the propyl chain can probe the optimal distance between the amino and hydroxyl groups and the aromatic ring for biological activity.

Branching: Introduction of methyl or other small alkyl groups at the C1 or C2 positions of the propanol chain can introduce steric hindrance and alter the molecule's interaction with biological targets.

Introduction of Unsaturation: The synthesis of analogues containing double or triple bonds within the backbone can create a more rigid conformation, which can be beneficial for locking the molecule into a bioactive conformation.

Table 1: Examples of Propanol Backbone Modifications

| Modification | Example Structure | Rationale for Synthesis |

|---|---|---|

| Chain Extension | 4-Amino-4-(2,5-dimethylphenyl)butan-1-ol | To evaluate the effect of increased distance between functional groups. |

| Chain Shortening | 2-Amino-2-(2,5-dimethylphenyl)ethan-1-ol | To assess the importance of the propyl chain length. |

| Branching | 3-Amino-2-methyl-3-(2,5-dimethylphenyl)propan-1-ol | To introduce steric bulk and study its impact on binding. |

The 2,5-dimethylphenyl group offers a rich scaffold for exploring the effects of aryl substitution on activity. Variations in the position, number, and nature of substituents can modulate the electronic properties, lipophilicity, and steric profile of the molecule.

Positional Isomers: Moving the methyl groups to other positions on the phenyl ring (e.g., 2,3-, 2,4-, 2,6-, 3,4-, or 3,5-dimethyl) can reveal the importance of the substitution pattern for target interaction.

Number of Substituents: Analogues with a single methyl group (monomethylphenyl) or more than two methyl groups (e.g., trimethylphenyl) can be synthesized to understand the impact of the degree of substitution.

Nature of Substituents: Replacing the methyl groups with other substituents allows for a systematic exploration of electronic and steric effects. Halogens (F, Cl, Br), electron-donating groups (e.g., methoxy, hydroxyl), and electron-withdrawing groups (e.g., nitro, cyano) can be introduced to fine-tune the molecule's properties.

Table 2: Examples of Aryl Substitution Variations

| Variation | Example Structure | Rationale for Synthesis |

|---|---|---|

| Positional Isomerism | 3-Amino-3-(3,4-dimethylphenyl)propan-1-ol | To investigate the influence of substituent position on activity. |

| Number of Substituents | 3-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol | To study the effect of increased steric bulk on the aromatic ring. |

| Nature of Substituents | 3-Amino-3-(2-chloro-5-methylphenyl)propan-1-ol | To explore the impact of electronic and steric changes. |

The primary amino and hydroxyl groups are key functional handles for derivatization, allowing for the introduction of a wide range of functionalities to probe for new interactions and modify physicochemical properties.

Amino Group Derivatization: Acylation, alkylation, and sulfonylation of the amino group can introduce various substituents. N-alkylation can lead to secondary and tertiary amines, while acylation can introduce amide functionalities. These modifications can alter the basicity and hydrogen bonding capacity of the nitrogen atom.

Hydroxyl Group Derivatization: The hydroxyl group can be converted to ethers, esters, or carbamates. These modifications can impact the molecule's polarity, metabolic stability, and ability to act as a hydrogen bond donor.

Table 3: Examples of Amino and Hydroxyl Group Derivatizations

| Functional Group | Derivatization | Example Structure | Rationale for Synthesis |

|---|---|---|---|

| Amino | N-Acetylation | N-(1-(2,5-dimethylphenyl)-3-hydroxypropyl)acetamide | To neutralize the basicity of the amino group and introduce a hydrogen bond acceptor. |

| Amino | N-Methylation | 3-(Methylamino)-3-(2,5-dimethylphenyl)propan-1-ol | To create a secondary amine and study the effect of N-substitution. |

| Hydroxyl | O-Methylation | 3-Amino-1-methoxy-3-(2,5-dimethylphenyl)propane | To block the hydrogen bond donating ability of the hydroxyl group. |

Synthesis of Functionalized Derivatives for Specific Applications

Beyond SAR exploration, functionalized derivatives of this compound can be synthesized for specific applications, such as targeted delivery, imaging, or incorporation into larger molecular assemblies.

Fusing the core structure with carbocyclic or heterocyclic rings can lead to novel, rigid scaffolds with distinct pharmacological profiles. The amino and hydroxyl groups, or the propanol backbone, can serve as anchor points for the construction of these fused systems. For instance, intramolecular cyclization reactions can be designed to form new ring systems. The synthesis of such compounds can be achieved through multi-component reactions or sequential synthetic steps. figshare.com

The incorporation of this compound into polymeric or supramolecular scaffolds can lead to materials with unique properties. nih.gov The amino or hydroxyl groups can be used as points of attachment for polymerization or for non-covalent interactions within a supramolecular assembly. This approach could be utilized to develop drug delivery systems, biomaterials, or sensors. The development of such scaffolds often involves methodologies like grafting-from polymerization. nih.gov

Chiral Resolution Techniques for Enantiomeric Purity Assessment

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be less active, inactive, or even contribute to undesirable side effects. Consequently, the separation of enantiomers and the assessment of enantiomeric purity are critical aspects of drug development and chemical research. For this compound, a chiral β-amino alcohol, several established methodologies can be employed for chiral resolution and the determination of enantiomeric excess (ee). While specific resolution data for this exact compound is not extensively documented in publicly available literature, the principles and techniques applied to analogous 3-amino-3-aryl-propan-1-ol structures are directly applicable. These methods primarily include classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).

Classical Resolution via Diastereomeric Salt Formation

One of the most traditional and scalable methods for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic base, in this case, this compound, with an enantiomerically pure chiral acid. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.

The general process involves the following steps:

Selection of a Resolving Agent: A suitable chiral acid is chosen. Commonly used resolving agents for amines include tartaric acid and its derivatives, such as dibenzoyltartaric acid and di-p-toluoyltartaric acid. The choice of resolving agent and solvent is often empirical and requires screening to find the optimal conditions for crystallization of one diastereomer.

Salt Formation: The racemic amine and the chiral acid are dissolved in an appropriate solvent, and the diastereomeric salts are allowed to form and precipitate.

Fractional Crystallization: The mixture is cooled or the solvent is partially evaporated to induce crystallization. Due to their different solubilities, one diastereomer will preferentially crystallize.

Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration and can be further purified by recrystallization to achieve high diastereomeric purity.

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the free amine, now as a single enantiomer. The chiral resolving agent can often be recovered and reused.

For the resolution of a compound structurally similar to the target molecule, 3-amino-3-phenylpropanol, a patented method utilizes tolylsulfonyl proline as the resolving agent, demonstrating the applicability of this approach to this class of compounds.

Table 1: Potential Chiral Resolving Agents for this compound This table is illustrative and based on common resolving agents for analogous compounds.

| Resolving Agent | Chemical Name | Rationale for Selection |

| (+)-Tartaric Acid | (2R,3R)-2,3-Dihydroxysuccinic acid | Widely available and cost-effective chiral resolving agent for amines. |

| (-)-Dibenzoyl-L-tartaric acid | (2S,3S)-2,3-Bis(benzoyloxy)succinic acid | Often provides well-defined crystalline salts with amines, facilitating separation. |

| (+)-Di-p-toluoyl-D-tartaric acid | (2R,3R)-2,3-Bis(4-methylbenzoyloxy)succinic acid | Another derivative of tartaric acid that can offer different crystallization properties. |

| (1S)-(+)-10-Camphorsulfonic acid | (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic acid | A strong chiral acid that can form stable salts with amines. |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers. This technique utilizes enzymes, typically lipases, which can stereoselectively catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other. For a racemic amino alcohol like this compound, a common approach is the enantioselective acylation of either the amino or the hydroxyl group.

The process generally involves:

Enzyme and Acyl Donor Selection: A suitable lipase (B570770), such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PSL), is chosen. An acyl donor, often an activated ester like vinyl acetate (B1210297) or isopropenyl acetate, is also selected.

Enantioselective Acylation: The racemic amino alcohol is incubated with the enzyme and the acyl donor in a suitable organic solvent. The enzyme will selectively acylate one enantiomer, leaving the other enantiomer unreacted.

Separation: At approximately 50% conversion, the reaction is stopped. The acylated product and the unreacted amino alcohol can then be separated based on their different chemical properties, for example, by chromatography or extraction.

Hydrolysis (if necessary): The acylated enantiomer can be hydrolyzed back to the amino alcohol to obtain the other enantiomer in its pure form.

This method is valued for its high enantioselectivity and mild reaction conditions. For a range of 3-amino-3-arylpropanoate esters, enantioselective N-acylation catalyzed by Candida antarctica lipase A has been successfully employed for their resolution.

Table 2: Potential Lipases for Kinetic Resolution of this compound This table is illustrative and based on commonly used lipases for resolving amino alcohols.

| Enzyme | Source Organism | Common Acyl Donor |

| Lipase B | Candida antarctica | Vinyl acetate |

| Lipase PS | Pseudomonas cepacia | Isopropenyl acetate |

| Lipase AK | Pseudomonas fluorescens | Ethyl acetate |

| Lipase from Candida rugosa | Candida rugosa | Vinyl acetate |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.

For the assessment of enantiomeric purity of this compound, several types of CSPs could be effective, with polysaccharide-based columns being particularly versatile. Columns such as Chiralcel® OD-H, which contains cellulose (B213188) tris(3,5-dimethylphenylcarbamate) as the chiral selector, are frequently used for the separation of a wide range of chiral compounds, including those with amino and hydroxyl groups.

The enantiomeric purity is determined by integrating the peak areas of the two enantiomers in the chromatogram. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

In some cases, derivatization of the analyte with a chiral or achiral reagent can enhance the separation and detection. For phenylpropanolamine enantiomers, derivatization with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate to form diastereomeric thiourea (B124793) derivatives has been shown to be an effective strategy for their separation on a standard reversed-phase HPLC column.

Table 3: Illustrative Chiral HPLC Conditions for Analogous Amino Alcohols This table provides example conditions and is not specific to this compound.

| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) |

| Chiralcel® OD-H | n-Hexane / Isopropanol (90:10) with 0.1% Diethylamine | 1.0 | 220 |

| Chiralpak® AD-H | n-Hexane / Ethanol (80:20) with 0.1% Trifluoroacetic Acid | 0.8 | 254 |

| Lux® Cellulose-1 | Methanol / Acetonitrile (50:50) with 25 mM DEA and 50 mM Acetic Acid | 1.2 | 230 |

Application As a Versatile Building Block and Ligand in Catalysis

Utilization in the Construction of Complex Natural Products and Designed Molecules

Chiral amino alcohols are fundamental building blocks in the synthesis of numerous biologically active compounds and pharmaceuticals. nih.govacs.orgwestlake.edu.cn The syn- and anti-1,3-amino alcohol stereochemical relationships are prevalent in the structures of many natural products. As such, enantiomerically pure compounds like 3-Amino-3-(2,5-dimethylphenyl)propan-1-ol represent valuable synthons for the construction of these complex targets.

The presence of both an amine and an alcohol allows for selective protection and subsequent elaboration, making it a versatile intermediate in multi-step syntheses. scbt.com For instance, the amino group can be protected with standard protecting groups (e.g., Boc, Cbz), allowing for chemistry to be performed at the hydroxyl terminus, or vice-versa. This orthogonal reactivity is critical in diversity-oriented synthesis, where a common starting material is used to generate a library of structurally diverse molecules. diva-portal.org The 2,5-dimethylphenyl substituent provides a unique lipophilic and sterically defined moiety that can be used to probe structure-activity relationships in medicinal chemistry programs.

Precursor for Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, and chiral amino alcohols are among the most common and effective starting materials for ligand synthesis. nii.ac.jpsjtu.edu.cnbldpharm.com The proximity of the stereocenter to the coordinating atoms of the resulting ligand often leads to a direct and powerful influence on the stereochemical outcome of the catalyzed reaction. bldpharm.com this compound is an ideal precursor for several important classes of chiral ligands, including oxazolines, diamines, and phosphines.

Oxazolines: Chiral 2-oxazolines are a highly successful class of ligands, particularly in the form of bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX). The synthesis of these ligands typically involves the condensation of a chiral amino alcohol with a nitrile, carboxylic acid, or related derivative. organic-chemistry.orgdiva-portal.org this compound can be reacted with dinitriles (e.g., malononitrile) or diimidoesters to furnish C1-symmetric N,N-ligands. Alternatively, reaction with 2-cyanopyridine or a phosphinocarboxylic acid would yield P,N-ligands, which are effective in a variety of metal-catalyzed transformations.

Diamines: Chiral vicinal and 1,3-diamines are important ligands and organocatalysts. acs.orgnih.gov The synthesis of a chiral 1,3-diamine from this compound can be readily envisaged. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source, such as sodium azide followed by reduction, or directly with a primary/secondary amine. This provides access to novel chiral diamine ligands. mdpi.com

Phosphines: Chiral phosphines are arguably the most important and widely applied class of ligands in asymmetric catalysis. tcichemicals.com β-aminophosphines are commonly prepared from chiral amino alcohols. rsc.org The synthesis involves converting the hydroxyl group of the amino alcohol into a leaving group and subsequent displacement with a metal phosphide, such as lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂). rsc.org Applying this strategy to this compound would generate a novel P,N-ligand, where the steric and electronic properties are dictated by the 2,5-dimethylphenyl group.

Chiral amino alcohols can act as highly effective catalysts or pre-catalysts for the enantioselective reduction of prochiral ketones to valuable chiral secondary alcohols. wikipedia.orgorganicreactions.orgmdpi.com Research on a closely related analog, (S)-2-Amino-3-(2,5-dimethylphenyl)-1,1-diphenyl-1-propanol, has demonstrated the potential of this structural class. In the presence of just 2 mol% of this chiral amino alcohol, the borane-mediated reduction of various prochiral ketones proceeded to give the corresponding optically active secondary alcohols in high yields and with a wide range of enantiomeric excesses (ee's), from moderate to near-perfect enantioselectivity. tandfonline.com

This catalytic system's effectiveness underscores the likely utility of this compound in similar transformations. The catalyst, formed in situ by the reaction of the amino alcohol with borane, creates a chiral environment around the reducing agent, enabling facial discrimination of the prochiral ketone.

Table 1: Enantioselective Reduction of Prochiral Ketones Catalyzed by a 2-Amino-3-(2,5-dimethylphenyl)propanol Derivative Data based on the performance of the structurally related catalyst (S)-2-Amino-3-(2,5-dimethylphenyl)-1,1-diphenyl-1-propanol. tandfonline.com

| Entry | Ketone Substrate | Product Alcohol | Enantiomeric Excess (ee %) |

| 1 | Acetophenone | 1-Phenylethanol | 40.5 - 100 |

| 2 | Propiophenone | 1-Phenylpropan-1-ol | 40.5 - 100 |

| 3 | 1-Naphthyl methyl ketone | 1-(1-Naphthyl)ethanol | 40.5 - 100 |

| 4 | 2-Acetylthiophene | 1-(Thiophen-2-yl)ethanol | 40.5 - 100 |

Asymmetric Hydrogenation: Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols and amines. nih.gov The success of these reactions relies heavily on the chiral ligand. Rhodium and Ruthenium complexes bearing chiral phosphine (B1218219) ligands, often derived from amino alcohols, are highly effective for the hydrogenation of ketones, including challenging amino ketones. sjtu.edu.cnnih.govacs.org Ligands synthesized from this compound could be screened in these systems.

Asymmetric Allylation: The palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone reaction for the enantioselective formation of C-C, C-N, and C-O bonds. nih.gov Chiral phosphine ligands, particularly P,N-ligands like phosphino-oxazolines (PHOX), have proven to be exceptionally effective. semanticscholar.org The modular synthesis of PHOX ligands from this compound would provide new catalysts for this important transformation.

Asymmetric Aldol Reactions: The aldol reaction is a classic C-C bond-forming reaction. The development of direct, asymmetric organocatalytic versions has been a major advance. rsc.orgnih.gov Catalysts based on amino acids and their derivatives are often employed. researchgate.netresearchgate.net While not a direct amino acid, this compound could be derivatized into novel organocatalysts. For example, oxidation of the primary alcohol to a carboxylic acid would yield a β-amino acid, a known catalyst scaffold for aldol reactions. nih.gov

Role as an Intermediate in Multi-Step Organic Synthesis for Diverse Chemical Entities

The bifunctional nature of this compound makes it a highly adaptable intermediate for the synthesis of a wide range of chemical structures. scbt.com Its ability to serve as a chiral scaffold allows for the introduction of multiple, stereochemically defined functional groups. This is particularly valuable in the synthesis of active pharmaceutical ingredients (APIs), where precise three-dimensional arrangement of atoms is critical for biological activity. The compound can be used to synthesize more complex chiral diamines, amino acids, and heterocyclic systems.

Exploration in Materials Science Applications (e.g., functional polymers, dendrimers)

Amino alcohols are valuable monomers for the synthesis of functional polymers. scbt.com Their two reactive sites allow them to be incorporated into polymer backbones through polycondensation reactions. For example, reaction with diacids or their derivatives can lead to the formation of biodegradable poly(ester amide)s, which have applications in tissue engineering. nih.gov Similarly, reaction with diepoxides can yield poly(beta-amino alcohol)s, a class of materials being explored for biomedical applications such as coatings for medical devices and drug delivery systems. google.com The 2,5-dimethylphenyl group in this compound would impart specific thermal and mechanical properties to the resulting polymers. This allows for the tuning of material characteristics by monomer design. rsc.orgmdpi.com

Advanced Structural Elucidation and Computational Studies

Conformational Analysis and Stereochemical Assignments

The spatial arrangement of atoms in a molecule, its conformation, and the stereochemistry of its chiral centers are defining features of its chemical behavior. A variety of sophisticated spectroscopic techniques are available to probe these structural aspects.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques (e.g., NOESY, COSY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide information about the chemical environment of individual atoms, two-dimensional (2D) NMR techniques are essential for determining the connectivity and spatial relationships between atoms.

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For 3-Amino-3-(2,5-dimethylphenyl)propan-1-ol, a COSY spectrum would show correlations between the protons of the propanol (B110389) backbone, helping to confirm the connectivity of the -CH(NH₂)-, -CH₂-, and -CH₂OH groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY is invaluable for determining the preferred conformation of the molecule in solution. For instance, it could reveal spatial proximities between the protons of the dimethylphenyl group and the propanol chain, providing insights into the rotational preferences around the C-C bonds.

Due to the lack of specific published NMR data for this compound, the following table presents ¹H NMR data for the analogous compound, 3-amino-3-phenylpropan-1-ol, to illustrate the type of information obtained from a basic NMR experiment.

| Proton | Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Integration | Assignment |

| H-Ar | 7.39-7.23 | m | 5H | Aromatic Protons |

| H-1 | 4.15-4.11 | m | 1H | -CH (NH₂) |

| H-3 | 3.86-3.78 | m | 2H | -CH₂ OH |

| H-2 | 1.94-1.85 | m | 2H | -CH₂- |

| NH₂/OH | 2.62 | br s | 3H | Amine and Hydroxyl Protons |

This interactive data table is based on reported data for 3-amino-3-phenylpropan-1-ol and is for illustrative purposes.

Infrared (IR) and Raman Spectroscopic Analysis of Functional Group Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The frequencies of these vibrations are characteristic of specific functional groups and can provide valuable information about the molecular structure.

For this compound, the following characteristic vibrations would be expected:

O-H Stretch: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

N-H Stretch: One or two sharp to medium bands in the IR spectrum around 3300-3500 cm⁻¹ for the primary amine group.

C-H Stretch (Aromatic): Absorption bands in the IR and Raman spectra typically above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹ in both IR and Raman spectra.

C=C Stretch (Aromatic): Characteristic peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the IR spectrum, typically around 1050-1250 cm⁻¹, corresponding to the alcohol C-O bond.

N-H Bend: An absorption band in the IR spectrum around 1590-1650 cm⁻¹.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy |

| O-H (Alcohol) | 3200-3600 (broad) | IR |

| N-H (Primary Amine) | 3300-3500 | IR |

| C-H (Aromatic) | 3000-3100 | IR, Raman |

| C-H (Aliphatic) | 2850-3000 | IR, Raman |

| C=C (Aromatic) | 1450-1600 | IR, Raman |

| C-O (Alcohol) | 1050-1250 | IR |

| N-H (Bend) | 1590-1650 | IR |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality

This compound possesses a chiral center at the carbon atom bearing the amino group. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are essential for studying chiral molecules. mdpi.com

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), can be used to determine the absolute configuration of a stereocenter, often by comparison with theoretical calculations or empirical rules.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve is related to the CD spectrum through the Kronig-Kramers relations and provides similar information about the stereochemistry of the molecule.

No specific CD or ORD data for this compound is currently available in the scientific literature. Such studies would be crucial for the unambiguous assignment of the absolute configuration of its enantiomers.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms, as well as bond lengths, bond angles, and torsional angles. This technique would provide an unambiguous determination of the relative and absolute stereochemistry, as well as detailed information about the preferred conformation and intermolecular interactions (such as hydrogen bonding) in the crystalline state.

Currently, there are no published crystal structures for this compound. A successful crystallographic study would yield a wealth of structural information, which would be invaluable for understanding its chemical and physical properties.

Quantum Chemical Calculations

Quantum chemical calculations provide a theoretical framework for understanding the electronic structure, stability, and reactivity of molecules. These computational methods are often used in conjunction with experimental data to provide a more complete picture of a molecule's properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method that can accurately predict a variety of molecular properties. For this compound, DFT calculations could be used to:

Determine the most stable conformation: By calculating the energies of different possible spatial arrangements of the atoms, the lowest energy (most stable) conformation can be identified.

Predict spectroscopic properties: DFT can be used to calculate theoretical NMR chemical shifts, IR and Raman vibrational frequencies, and CD spectra. These calculated spectra can then be compared with experimental data to aid in spectral assignment and structural confirmation.

Analyze the electronic structure: DFT provides information about the distribution of electrons in the molecule, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These frontier orbitals are key to understanding the molecule's reactivity.

Generate electrostatic potential maps: These maps illustrate the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

While no specific DFT studies on this compound have been published, such calculations would be a powerful tool for complementing experimental investigations and providing deeper insight into its structural and electronic characteristics.

Molecular Dynamics Simulations for Solution Conformations and Interactions

No studies were found that performed molecular dynamics simulations on this compound. Such simulations would be valuable for understanding how the molecule behaves in different solvents, its conformational flexibility, and how it interacts with other molecules, which is crucial for predicting its biological activity and chemical reactivity.

Prediction of Spectroscopic Parameters and Reaction Pathways

There is no available research on the computational prediction of spectroscopic parameters (like NMR or IR spectra) or the theoretical investigation of reaction pathways for this specific compound. These studies are essential for confirming its structure and understanding its chemical transformations.

Computational Analysis of Chiral Recognition and Enantioselective Processes

As a chiral molecule, understanding its enantioselective properties is important. However, no computational analyses of chiral recognition or enantioselective processes involving this compound have been published.

Analysis of Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing

Without experimental crystallographic data or predictive computational studies, no information is available on the intermolecular interactions, hydrogen bonding networks, or crystal packing of this compound. This information is fundamental to understanding its solid-state properties.

Sophisticated Analytical Methodologies for Purity and Identity Beyond Basic Data

Chromatographic Separation Techniques (e.g., Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, and potential enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Given the chiral center at the C3 position, chiral HPLC is the definitive method for determining the enantiomeric purity of 3-Amino-3-(2,5-dimethylphenyl)propan-1-ol. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for resolving chiral amines and amino alcohols.

In many cases, derivatization of the amino group is performed prior to analysis to enhance chromatographic resolution and detector response. While specific methods for this compound are not widely published, methods for analogous compounds, such as 3-aminobutanol, involve derivatization followed by separation on a column like the Chiralpak AD-H. google.com A typical mobile phase for such separations consists of a mixture of n-hexane and isopropanol. google.com

| Parameter | Typical Value/Condition |

|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | n-Hexane / Isopropanol mixture |

| Detection | UV (e.g., 210-254 nm) |

| Flow Rate | ~1.0 mL/min |

| Purpose | Enantiomeric excess (e.e.) determination, Purity analysis |

Gas Chromatography (GC): GC is a powerful technique for assessing the purity of volatile compounds. Due to the polarity and relatively low volatility of amino alcohols, derivatization is often a necessary step to produce a more volatile and thermally stable analyte. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are used to convert the amino and hydroxyl groups into less polar esters and amides. google.com The derivatized compound is then separated on a capillary column, often with a non-polar stationary phase, and detected by a Flame Ionization Detector (FID). google.comgoogle.com This method is highly effective for quantifying volatile impurities.

| Parameter | Typical Value/Condition |

|---|---|

| Derivatization Agent | Trifluoroacetic Anhydride (TFAA) or similar |

| Column | Capillary column (e.g., SE-54, DB-5) |

| Carrier Gas | Nitrogen or Helium |

| Detector | Flame Ionization Detector (FID) |

| Purpose | Purity assessment, Quantification of volatile impurities |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places, which allows for the unambiguous determination of the elemental composition.

For this compound, with the molecular formula C₁₁H₁₇NO, the theoretical monoisotopic mass can be calculated with high precision. This experimental value is then compared to the theoretical mass; a small mass error (typically <5 ppm) provides strong evidence for the assigned molecular formula. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions for HRMS analysis.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO |

| Theoretical Monoisotopic Mass | 179.131014 Da |

| Target Ion (e.g., [M+H]⁺) | 180.13829 g/mol |

| Required Mass Accuracy | < 5 ppm |

Advanced Titrimetric Methods for Quantification of Functional Groups

Titrimetry remains a robust and highly accurate primary method for quantifying specific functional groups. For this compound, the basic amino group can be quantified by nonaqueous acid-base titration. This technique is preferred because the basicity of the amine is enhanced in a non-aqueous solvent, leading to a sharper and more defined titration endpoint.

The procedure typically involves dissolving a precisely weighed sample in a suitable solvent, such as glacial acetic acid, and titrating with a standardized solution of a strong acid, most commonly perchloric acid in acetic acid. The endpoint can be detected potentiometrically using a pH electrode suitable for non-aqueous systems or with a chemical indicator. This method provides a direct measure of the molar amount of the basic amine present, allowing for a highly accurate assay of the compound's purity.

| Parameter | Description |

|---|---|

| Analyte | Amino group of the compound |

| Titrant | Standardized perchloric acid in glacial acetic acid |

| Solvent | Glacial acetic acid |

| Endpoint Detection | Potentiometric or colorimetric indicator |

| Result | Purity assay (% w/w) |

Elemental Analysis Techniques for Empirical Formula Confirmation

Elemental analysis is a fundamental technique that determines the mass percentage of each element (carbon, hydrogen, nitrogen, oxygen) in a pure sample. libretexts.org The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula, C₁₁H₁₇NO. A close correlation between the experimental and theoretical values serves as definitive proof of the empirical formula and supports the compound's identity and purity. Modern elemental analyzers use combustion methods, where the sample is burned at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified by various detection methods.

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 73.70% |

| Hydrogen (H) | 9.56% |

| Nitrogen (N) | 7.81% |

| Oxygen (O) | 8.92% |

Emerging Research Directions and Unexplored Academic Avenues

Development of Biomimetic Synthetic Strategies for Compound Synthesis

Biomimetic synthesis, which emulates nature's enzymatic pathways to achieve chemical transformations with high selectivity and efficiency, presents a compelling and largely unexplored avenue for the synthesis of 3-Amino-3-(2,5-dimethylphenyl)propan-1-ol. Current research into the biomimetic synthesis of chiral amino alcohols often focuses on the use of enzymes like transaminases and alcohol dehydrogenases. These biocatalysts could be harnessed to construct the key stereocenter and functional groups of the target molecule.

Future Research Directions:

Engineered Biocatalysts: A significant area for future work lies in the development of engineered enzymes specifically tailored for the asymmetric synthesis of this compound. This could involve the directed evolution of existing transaminases to accept 2,5-dimethylacetophenone or a related precursor, followed by a stereoselective reduction of the resulting aminoketone.

Tandem Enzymatic Reactions: The development of one-pot, multi-enzyme cascade reactions could streamline the synthesis. A potential pathway could involve a transaminase for the asymmetric amination, coupled with a ketoreductase for the reduction of a carbonyl intermediate, all performed in a single reaction vessel. This approach would mimic the metabolic pathways found in living organisms.

Table 1: Potential Enzymes for Biomimetic Synthesis

| Enzyme Class | Potential Role in Synthesis | Precursor Molecule |

| Transaminase (TAm) | Asymmetric amination | 1-(2,5-dimethylphenyl)ethan-1-one |

| Alcohol Dehydrogenase (ADH) | Stereoselective reduction of a ketone intermediate | 3-amino-3-(2,5-dimethylphenyl)-1-oxopropan-1-ol |

| Imine Reductase (IRED) | Reductive amination of an imine intermediate | Imine of 1-(2,5-dimethylphenyl)ethan-1-one |

Investigation of Novel Reactivity Patterns and Unconventional Transformations

The unique structural features of this compound, namely the chiral benzylic amine and the primary alcohol, suggest a rich and underexplored reactivity profile. While classical transformations of amines and alcohols are known, the interplay between these functional groups within this specific molecule could lead to novel and unconventional chemical transformations.

Unexplored Academic Avenues:

Intramolecular Catalysis: The proximity of the amino and hydroxyl groups could be exploited for intramolecular catalytic processes. For instance, the amine could act as an internal base or nucleophile to facilitate reactions at a tethered substrate.

Metal-Catalyzed C-H Functionalization: The 2,5-dimethylphenyl group presents multiple C-H bonds that could be targets for regioselective functionalization using transition metal catalysis. The amino alcohol moiety could act as a directing group to guide the catalyst to a specific C-H bond on the aromatic ring, enabling the introduction of new functional groups.

Photoredox Catalysis: The application of photoredox catalysis could unveil new reaction pathways. For example, the amine functionality could engage in single-electron transfer processes to generate radical intermediates, leading to novel carbon-carbon or carbon-heteroatom bond formations.

Expansion into Flow Chemistry and Microreactor Technologies for Scalable Synthesis

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automated, continuous production. The application of flow chemistry to the synthesis of this compound is a promising area for future investigation, particularly for scalable and efficient manufacturing.

Prospective Research:

Continuous Synthesis: A multi-step continuous flow process could be designed for the synthesis of this compound. This would involve pumping the starting materials through a series of interconnected reactors, each performing a specific chemical transformation.

Immobilized Reagents and Catalysts: The use of packed-bed reactors containing immobilized reagents or catalysts would simplify purification and allow for the continuous reuse of expensive materials. For example, an immobilized reducing agent could be used for the stereoselective reduction of an aminoketone precursor in a flow system.

Table 2: Comparison of Batch vs. Flow Synthesis

| Parameter | Traditional Batch Synthesis | Potential Flow Synthesis |

| Scalability | Limited by reactor size | Readily scalable by extending run time |

| Safety | Potential for thermal runaway | Enhanced temperature control, smaller reaction volumes |

| Process Control | Manual and often variable | Automated and precise control of parameters |

| Purification | Often requires multiple steps | In-line purification can be integrated |

Deeper Theoretical Insights into Reaction Mechanisms and Enantioselectivity Control

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the origins of stereoselectivity. While experimental studies are crucial, theoretical investigations can offer deep insights that guide the development of more efficient and selective synthetic methods for this compound.

Future Theoretical Studies:

Modeling Asymmetric Catalysis: Density Functional Theory (DFT) calculations could be employed to model the transition states of key enantioselective reactions, such as the asymmetric reduction of a prochiral ketone precursor. This would help to elucidate the factors that govern the stereochemical outcome and inform the design of more effective chiral catalysts or auxiliaries.

Conformational Analysis: A thorough conformational analysis of this compound and its derivatives would be valuable for understanding its behavior in various chemical environments and its interactions with other molecules, such as in its role as a chiral ligand.

Exploration of Compound's Role in Catalyst Immobilization and Heterogeneous Catalysis

The functional groups of this compound make it an attractive candidate for use as a chiral ligand in asymmetric catalysis. Immobilizing this compound or its derivatives onto a solid support could lead to the development of recoverable and reusable heterogeneous catalysts.

Unexplored Applications:

Immobilization on Solid Supports: The primary alcohol functionality provides a convenient handle for covalent attachment to various solid supports, such as silica, polymers, or magnetic nanoparticles.

Development of Heterogeneous Catalysts: Once immobilized, the chiral amino alcohol could be used to coordinate with a metal center, creating a heterogeneous catalyst for a range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The reusability of such a catalyst would be a significant advantage in terms of cost and sustainability.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-Amino-3-(2,5-dimethylphenyl)propan-1-ol, and how is structural confirmation achieved?

- Methodology : Synthesis typically involves reductive amination of a ketone precursor (e.g., 3-(2,5-dimethylphenyl)-3-oxopropan-1-ol) using ammonia or a protected amine source. Alternative routes may include nucleophilic addition to epoxides or Grignard reactions.

- Structural Confirmation : Use - and -NMR to verify the amine, hydroxyl, and aromatic proton environments. Mass spectrometry (MS) confirms molecular weight (expected: 179.26 g/mol based on analogs) . Chiral HPLC or polarimetry is critical if stereochemistry is relevant (e.g., enantiomeric purity assessment) .